molecular formula C8H10N2O2 B7774232 2-Amino-4,6-dimethylnicotinic acid CAS No. 52834-01-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No.: B7774232
CAS No.: 52834-01-2
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinic acid is a substituted nicotinic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound is of significant interest for constructing complex molecules, particularly in the development of active pharmaceutical ingredients. Scientific literature indicates that alkylamide derivatives of 2-Amino-4,6-dimethylnicotinic acid have been studied for their potential biological activity, such as antispasmodic properties . As a versatile building block, its applications extend to the research and development of new compounds in the pharmaceutical and agrochemical fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to inquire about custom synthesis, purity specifications, and bulk availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Amidation Step : The precursor reacts with a 20–30% aqueous ammonia solution at 120–180°C for 2–10 hours under autoclave conditions. This substitutes the chlorine atom with an amino group, yielding 2-amino-3-cyano-4,6-dimethylpyridine.

  • Hydrolysis Step : After ammonia removal via reduced pressure, a strong base (e.g., NaOH or KOH) is added to hydrolyze the nitrile group to a carboxylic acid. Heating at 80–100°C for 2–5 hours facilitates this conversion, followed by acidification to precipitate the product.

Table 1: Optimization of Hydrolysis Parameters

ParameterOptimal RangeImpact on Yield/Purity
Ammonia Concentration20–30%Higher concentrations reduce byproducts
Reaction Temperature120–180°CTemperatures >150°C improve reaction rate
Base Molar Ratio1:4 (precursor:base)Excess base minimizes residual nitrile

This method achieved a 94% yield in the final hydrolysis step and an overall purity of 97.06%. For the 4,6-dimethyl variant, analogous starting materials would require adjustments to steric and electronic effects, potentially extending reaction times or modifying solvent systems.

Arylamide Cyclization with Triethyl Orthoformate

Industrial synthesis routes described by VulcanChem emphasize cyclization strategies using arylamide derivatives . While specifics are proprietary, the general pathway involves:

  • Formation of Arylamide Intermediate : Condensation of 2-amino-4,6-dimethylnicotinic acid with an aryl amine.

  • Cyclization : Treatment with triethyl orthoformate in acetic anhydride induces ring closure, forming the nicotinic acid backbone.

Critical Considerations :

  • Triethyl orthoformate acts as a dehydrating agent, facilitating imidate intermediate formation.

  • Acetic anhydride’s polarity governs reaction kinetics, with anhydrous conditions preventing hydrolysis.

Despite the lack of explicit yield data, this method is noted for its applicability in scalable production, particularly for functionalized derivatives.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction rates. A modified hydrolysis protocol reduced the amidation step from 7 hours to 45 minutes in preliminary trials, though yields remained suboptimal (68–72%) compared to conventional heating.

Enzymatic Hydrolysis

Pilot studies using nitrilase enzymes demonstrate selective nitrile-to-acid conversion under mild conditions (pH 7.0, 30°C). While environmentally favorable, enzyme stability and substrate specificity limitations hinder broad adoption.

Comparative Analysis of Methodologies

Table 2: Method Comparison for 2-Amino-4,6-dimethylnicotinic Acid Synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrolysis82.997.06HighModerate
Arylamide CyclizationN/AN/AModerateLow
Microwave-Assisted7295LowHigh

The hydrolysis route remains superior for industrial applications due to its robustness and high purity. However, the arylamide method offers versatility for synthesizing niche derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethyl Orthoformate: Used in condensation reactions.

    Urea or Ammonium Thiocyanate: Used in cyclization reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylnicotinic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, derivatives of this compound have shown inhibitory effects on certain enzymes and inflammatory mediators .

Comparison with Similar Compounds

2-Amino-4,6-dichloropyrimidines

  • Structure: Pyrimidine core with amino, dichloro, and substituents at position 5 (e.g., 5-fluoro).
  • Synthesis : Prepared via modified condensation of malonic acid diesters with guanidine in sodium ethoxide, followed by chlorination .
  • Biological Activity: 2-Amino-4,6-dichloropyrimidines inhibit nitric oxide (NO) production in immune-activated mouse peritoneal cells, with IC₅₀ values ranging from 2 μM (5-fluoro derivative) to 36 μM . In contrast, 2-amino-4,6-dihydroxypyrimidines lack NO-inhibitory activity, highlighting the critical role of chloro substituents .
  • Key Difference: The dichloropyrimidines exhibit potent bioactivity due to electron-withdrawing chloro groups, whereas 2-amino-4,6-dimethylnicotinic acid’s methyl groups likely enhance lipophilicity but may reduce electrophilic reactivity .

2-Amino-4,6-diphenylnicotinonitriles

  • Structure: Nicotinonitrile backbone with amino, diphenyl, and nitrile groups.
  • Synthesis : Derived from substituted chalcones and guanidinium carbonate in DMF .
  • Properties :
    • These compounds display significant photophysical activity due to extended π-conjugation from phenyl groups, making them candidates for optoelectronic applications .
    • Cytotoxicity screening reveals moderate activity, with structural modifications (e.g., nitrile vs. carboxylic acid) influencing cell permeability and target interactions .

2-Amino-4,6-dimethylpyrimidine

  • Structure: Pyrimidine ring with amino and dimethyl groups.
  • Co-Crystal Behavior: Forms co-crystals with diclofenac via hydrogen bonding, unlike 2-aminopyridine, which forms salts. This distinction arises from the weaker charge density (−287 kJ/mol) on the pyrimidine nitrogen, insufficient to deprotonate diclofenac .
  • Key Difference: The dimethylpyrimidine’s planar structure and nitrogen basicity differ from the pyridine-based 2-amino-4,6-dimethylnicotinic acid, affecting supramolecular interactions .

Chlorinated Nicotinic Acid Derivatives (e.g., 2-Chloro-4,6-dimethylnicotinic Acid)

  • Structure : Chloro and methyl substituents on the nicotinic acid core.
  • Properties: Chloro groups increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the amino group in 2-amino-4,6-dimethylnicotinic acid . Derivatives like methyl 2-amino-4,6-dichloronicotinate (CAS: 1044872-40-3) show structural similarity but differ in bioactivity due to ester vs. acid functionalities .
  • Key Difference : Chloro substituents may improve metabolic stability but reduce solubility relative to methyl groups .

Positional Isomers: 4-Aminonicotinic Acid and 5-Aminonicotinic Acid

  • Structure: Amino group at positions 4 or 5 instead of position 2.
  • Properties: 4-Aminonicotinic acid (CAS: 5345-47-1) has a higher melting point (295–297°C) due to stronger intermolecular hydrogen bonding . 5-Aminonicotinic acid (CAS: 24242-19-1) exhibits altered acidity (pKa ~3–4) compared to the 2-amino isomer (pKa 2.60) .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) pKa Key Substituents
2-Amino-4,6-dimethylnicotinic acid C₈H₁₀N₂O₂ 166.18 223 2.60 2-NH₂, 4,6-CH₃
5-Fluoro-2-amino-4,6-dichloropyrimidine C₄H₃Cl₂FN₂ 189.44 N/A N/A 2-NH₂, 4,6-Cl, 5-F
2-Amino-4,6-diphenylnicotinonitrile C₁₈H₁₂N₄ 284.31 N/A N/A 2-NH₂, 4,6-Ph, CN
4-Aminonicotinic acid C₆H₆N₂O₂ 138.12 295–297 ~3.0 4-NH₂

Biological Activity

2-Amino-4,6-dimethylnicotinic acid (ADMN) is a derivative of nicotinic acid characterized by an amino group at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its molecular formula is C_8H_10N_2O_2, with a molar mass of approximately 178.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and anti-inflammatory properties.

The biological activity of ADMN primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : ADMN can bind to active sites on enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
  • Cytotoxicity : Studies have shown that ADMN exhibits significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutic agents like Doxorubicin .
  • Chemical Reactivity : The compound undergoes various chemical reactions, including substitution and condensation reactions, leading to the formation of biologically active derivatives such as pyrido[2,3-d]pyrimidines .

Biological Activities

ADMN has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that ADMN demonstrates exceptional cytotoxicity against breast cancer cell lines. Its derivatives have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that ADMN may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
  • Antioxidant Activity : The compound has also been studied for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of ADMN:

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of ADMN on various breast cancer cell lines. The results indicated that ADMN exhibited higher cytotoxicity than Doxorubicin, suggesting its potential as a chemotherapeutic agent .
  • Photophysical Properties :
    • Investigations into the photophysical properties of ADMN derivatives revealed solvent-dependent shifts in fluorescence emission maxima, indicating their potential use as fluorescent sensors in biological applications .
  • Synthesis and Derivatives :
    • Research on the synthesis of ADMN and its derivatives demonstrated that they could be converted into various biologically active compounds through reactions with urea or ammonium thiocyanate, highlighting their versatility in drug development.

Comparison with Similar Compounds

ADMN shares structural similarities with other nicotinic acid derivatives. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Aspects
2-Aminonicotinic AcidContains only one amino groupLacks methyl groups affecting solubility
6-Methylnicotinic AcidContains a methyl group at position sixDoes not have an amino group
3-Aminonicotinic AcidAmino group at position threeDifferent reactivity due to substitution position
2-Amino-6-methylisonicotinic AcidIsomer with different methyl positioningVaries in biological activity compared to ADMN

The dual substitution pattern of ADMN imparts distinct chemical properties compared to its analogs, influencing both solubility and interaction profiles with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4,6-dimethylnicotinic acid, and how are intermediates purified?

  • Methodology : The compound can be synthesized via hydrolysis of its ethyl ester derivative (e.g., Ethyl 2-amino-4,6-dimethylnicotinate) under acidic or basic conditions. For example, acid-catalyzed hydrolysis using HCl or H₂SO₄ in aqueous ethanol at reflux (80–100°C) yields the carboxylic acid. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane gradients). The ester precursor is synthesized via enamine rearrangement of pyrimidinylacetic acid esters with amines, as described in nicotinic acid derivative syntheses .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2-Amino-4,6-dimethylnicotinic acid?

  • Methodology :

  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to identify amino (–NH₂), methyl (–CH₃), and carboxylic acid (–COOH) groups.
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
  • Crystallography : Single-crystal X-ray diffraction using SHELX software for structural refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed via graph set notation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the reactivity of 2-Amino-4,6-dimethylnicotinic acid with electrophilic agents?

  • Methodology : Contradictions may arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring functionalization). To address this:

Perform kinetic studies under varied conditions (pH, solvent polarity, temperature).

Use control experiments with methylated analogs (e.g., 2-Amino-4,6-dimethylpyrimidine) to isolate electronic effects.

Monitor intermediates via in situ FTIR or HPLC-MS. For example, highlights how substituents on pyrimidine rings alter reactivity during transamination .

Q. What strategies optimize the synthesis of 2-Amino-4,6-dimethylnicotinic acid derivatives for biological activity screening?

  • Methodology :

  • Derivatization : Introduce alkyl/aryl groups at the amino or carboxylic acid positions via:
  • Amide Coupling : Use EDC/HOBt or DCC to link the acid to amines.
  • Mannich Reactions : Form C–N bonds using formaldehyde and secondary amines.
  • Biological Screening : Prioritize derivatives based on computational predictions (e.g., molecular docking for enzyme inhibition). demonstrates how substituent effects in pyrimidine analogs correlate with nitric oxide (NO) inhibition, suggesting similar SAR approaches .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of 2-Amino-4,6-dimethylnicotinic acid in cocrystals?

  • Methodology :

Cocrystallize with complementary hydrogen-bond donors/acceptors (e.g., anthranilic acid).

Analyze crystal packing via X-ray diffraction and graph set analysis (e.g., Etter’s rules for N–H···O and O–H···N motifs).

Compare with structurally similar systems, such as 2-amino-4,6-dimethylpyrimidine cocrystals, where N–H···O interactions dominate .

Q. What computational methods predict the pharmacokinetic properties of 2-Amino-4,6-dimethylnicotinic acid derivatives?

  • Methodology :

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict absorption and bioavailability.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
  • Docking Studies : Target enzymes (e.g., nitric oxide synthase) using AutoDock Vina or Schrödinger Suite, informed by biological data from pyrimidine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,6-dimethylnicotinic acid
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2-Amino-4,6-dimethylnicotinic acid

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